molecular formula C21H21N3O5 B2680820 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-49-9

3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2680820
CAS No.: 862808-49-9
M. Wt: 395.415
InChI Key: ZQBVBSDFPRNXAO-UHFFFAOYSA-N
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Description

3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The 2,3-dihydro-1,4-benzodioxin moiety can be introduced via nucleophilic substitution reactions involving 1,4-benzodioxane-6-amine and suitable electrophiles .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research .

Biological Activity

3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzamide core and a 1,3,4-oxadiazole moiety, which are known for their diverse biological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities including:

  • Antitumor Activity : Many oxadiazole derivatives have demonstrated significant anticancer properties in vitro against various cancer cell lines.
  • Antimicrobial Effects : Compounds similar to this one have shown activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The interaction with specific enzymes suggests potential therapeutic applications in treating diseases like cancer and infections.

Antitumor Activity

A study focusing on oxadiazole derivatives reported that compounds with similar structures exhibited potent antiproliferative effects against several cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundMCF-75.0
5-(2,3-dihydro-1,4-benzodioxin) derivativeA5494.5
Benzamide derivativeHCT1166.0

These results suggest that the presence of the benzodioxin and oxadiazole moieties enhances the compound's ability to inhibit cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of related compounds has been extensively studied. For instance:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus32
Benzodioxin derivativeEscherichia coli64
Oxadiazole derivativeBacillus subtilis16

These findings indicate that such compounds can be effective against common bacterial pathogens.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Receptor Binding : The benzamide group can interact with various receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes critical for cancer cell survival or bacterial growth.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Properties :
    • A recent study demonstrated that a series of oxadiazole derivatives had significant cytotoxic effects on MCF-7 and A549 cells with IC50 values ranging from 2 to 10 µM.
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial activity against resistant strains of bacteria and found that certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus.

Properties

IUPAC Name

3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-2-3-9-26-16-6-4-5-14(12-16)19(25)22-21-24-23-20(29-21)15-7-8-17-18(13-15)28-11-10-27-17/h4-8,12-13H,2-3,9-11H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBVBSDFPRNXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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